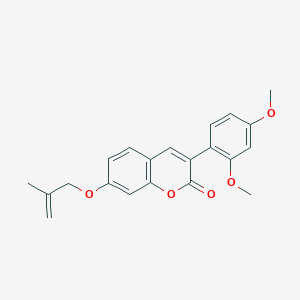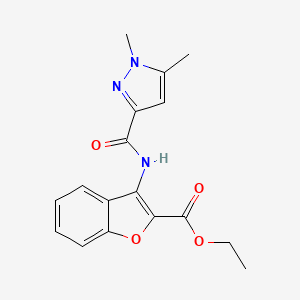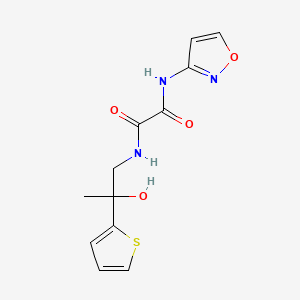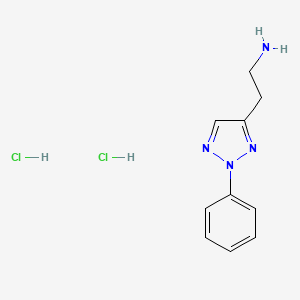![molecular formula C13H15N3O2S B2695519 Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone CAS No. 1226443-01-1](/img/structure/B2695519.png)
Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents. The best yield of the target compound is achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis(triphenylphosphine)palladium(0) .Molecular Structure Analysis
The newly synthesized compound’s structure is established through various analytical techniques, including elemental analysis, high-resolution mass spectrometry, 1H and 13C-NMR spectroscopy, infrared (IR) spectroscopy, UV spectroscopy, and mass spectrometry .Scientific Research Applications
Molecular Aggregation and Photophysical Properties
Research has demonstrated the solvent effects on molecular aggregation, particularly in compounds related to Benzo[c][1,2,5]thiadiazol, highlighting how solvent choice impacts fluorescence emission and aggregation processes. For instance, studies on derivatives of 1,3,4-thiadiazole in different solvents reveal varied fluorescence lifetimes and circular dichroism (CD) spectra, indicating the role of substituent group structure on molecule aggregation interactions (Matwijczuk et al., 2016).
Synthesis and Antimicrobial Activities
The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents illustrates the process of creating compounds with moderate antimicrobial activity against various pathogens (Sah et al., 2014). Additionally, the design, synthesis, and biological evaluation of Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as anti-mycobacterial chemotypes underline the potential of such compounds in addressing tuberculosis through new chemotypes (Pancholia et al., 2016).
Optoelectronic Semiconductors
The implementation of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives in the construction of semiconducting polymers for high-performance optoelectronic devices showcases the importance of structural variation in achieving enhanced device performance. Such compounds have shown promising results in field-effect transistors and solar cells, with notable hole mobilities and power conversion efficiencies (Chen et al., 2016).
Synthesis and Biological Applications
Research into the synthesis and biological applications of thiadiazole derivatives, including their interactions with biomolecules like DNA and human serum albumin (HSA), provides insights into their potential therapeutic uses. New hybrid molecules containing benzo-2,1,3-thiadiazole and benzofuran moieties have been studied for their photophysics and biomolecule interactive properties, suggesting possible applications in bioimaging and therapeutics (Neto et al., 2020).
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-18-10-4-6-16(7-5-10)13(17)9-2-3-11-12(8-9)15-19-14-11/h2-3,8,10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBIQKZJDIIKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,2,5]thiadiazol-5-yl(4-methoxypiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2695436.png)


![diethyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2695439.png)
![1-(4-(Tert-butyl)phenyl)-2-(3-(dimethylamino)propyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2695440.png)
![N-[(4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2695441.png)


![1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2695451.png)

![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2695454.png)
![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2695456.png)
![3-butyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2695457.png)